(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine
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Overview
Description
®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoyl group, an iodophenyl group, a sulfonyl group, and a methyl group attached to a piperazine ring. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation of the piperazine ring using benzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.
Methylation: The final step involves the methylation of the piperazine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the iodophenyl ring.
Scientific Research Applications
®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzoyl-4-(4-bromophenyl)sulfonyl-3-methylpiperazine: Similar structure with a bromine atom instead of iodine.
®-1-Benzoyl-4-(4-chlorophenyl)sulfonyl-3-methylpiperazine: Similar structure with a chlorine atom instead of iodine.
®-1-Benzoyl-4-(4-fluorophenyl)sulfonyl-3-methylpiperazine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
[(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDLPDOULHEQJA-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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